2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it a subject of interest for researchers in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
The compound interacts with its target, the PI3Kα enzyme, by forming a strong charged interaction with a specific amino acid residue, Lys802 . This interaction inhibits the activity of the enzyme, leading to a decrease in the downstream signaling pathways that are responsible for the aforementioned cellular functions .
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of the PI3Kα enzyme , leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can result in reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
Biochemical Analysis
Biochemical Properties
The compound 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Cellular Effects
In terms of cellular effects, the inhibition of PI3Ks by this compound can have significant impacts on various types of cells and cellular processes . PI3Ks play a key role in cell signaling pathways, and their inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and impacts on cellular functions .
Preparation Methods
The synthesis of 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under specific conditions.
Pyridine Annulation: The thiazole ring is then fused with a pyridine ring through a series of reactions, including cyclization and annulation steps.
Sulfonamide Formation:
Chemical Reactions Analysis
2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, making it a candidate for cancer research and treatment.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
2-chloro-4-florophenyl sulfonamide: This compound also shows PI3K inhibitory activity but with different potency levels.
5-chlorothiophene-2-sulfonamide: Another similar compound with notable PI3K inhibition properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-16-6-2-3-7-17(16)27(23,24)22-14-10-8-13(9-11-14)18-21-15-5-4-12-20-19(15)26-18/h2-12,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDCLFCUKMKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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